(1-Benzylpyrrolidin-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

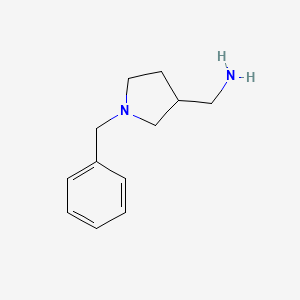

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAKIVNGQVUKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390125 | |

| Record name | 1-(1-Benzylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93138-61-5 | |

| Record name | 1-(1-Benzylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzylpyrrolidin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-Benzylpyrrolidin-3-yl)methanamine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

(1-Benzylpyrrolidin-3-yl)methanamine is a disubstituted pyrrolidine that has garnered significant interest within the drug discovery and development landscape. Its rigid, chiral pyrrolidine core, combined with the adaptable aminomethyl and benzyl functionalities, renders it a valuable building block for the synthesis of a diverse array of pharmacologically active molecules. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and its pivotal role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.

The strategic importance of this scaffold lies in its ability to present key pharmacophoric elements in a defined three-dimensional orientation. The benzyl group can engage in hydrophobic and aromatic interactions within biological targets, while the primary amine of the aminomethyl group serves as a crucial anchor for hydrogen bonding or as a reactive handle for further molecular elaboration. This unique combination has made it a sought-after precursor for compounds investigated in neuropharmacology, particularly in the modulation of neurotransmitter systems.[1]

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a central five-membered pyrrolidine ring. A benzyl group is attached to the nitrogen atom (position 1), and a methanamine group is appended to the carbon at position 3. The molecule exists as a racemic mixture or as individual enantiomers, with the (R) and (S) configurations at the chiral center (C3) being of particular importance in stereoselective drug design.

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Benzyl-3-aminomethylpyrrolidine, 3-(Aminomethyl)-1-benzylpyrrolidine | [2] |

| Molecular Formula | C₁₂H₁₈N₂ | [3] |

| Molecular Weight | 190.28 g/mol | [3] |

| CAS Number | 93138-61-5 (racemate), 229323-04-0 ((R)-enantiomer) | [2][3] |

| Physical Form | Liquid | [4] |

| Storage Temperature | 2-8°C, protect from light | [4] |

Synthesis of this compound: A Strategic Overview

The synthesis of this compound is most commonly achieved through the reduction of a nitrile precursor, 1-benzylpyrrolidine-3-carbonitrile. This transformation can be accomplished via several robust and scalable methods, with the choice of reagent depending on the desired yield, purity, and available laboratory infrastructure.

Primary Synthetic Pathways

The logical workflow for the synthesis typically starts from a commercially available pyrrolidine derivative, which is then benzylated and subsequently converted to the target amine.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 1-Benzylpyrrolidine-3-carbonitrile with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a common and effective method for the synthesis of this compound. The powerful nucleophilic nature of LiAlH₄ ensures a high conversion of the nitrile to the primary amine.

Causality: Lithium aluminum hydride is chosen for its high reactivity and efficacy in reducing nitriles. The anhydrous ethereal solvent is crucial as LiAlH₄ reacts violently with protic solvents like water. The stepwise workup procedure is designed to safely quench the excess hydride and hydrolyze the intermediate aluminum complexes to liberate the amine product.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting nitrile and the appearance of the more polar amine product. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS).

Step-by-Step Methodology:

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus must be thoroughly dried to prevent decomposition of the LiAlH₄.

-

Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. The suspension is cooled to 0°C using an ice bath.

-

Addition of Precursor: A solution of 1-benzylpyrrolidine-3-carbonitrile in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Isolation: The resulting slurry is filtered, and the inorganic salts are washed thoroughly with the ethereal solvent. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to afford the final compound in high purity.

Analytical Characterization

Due to the absence of published, compound-specific spectral data, the following are expected characteristics based on the molecular structure. Researchers should perform their own analytical characterization for confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm, and a singlet for the benzylic CH₂ protons), as well as multiplets for the pyrrolidine ring protons and the aminomethyl group protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals corresponding to the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the pyrrolidine ring, and the carbon of the aminomethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions, and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (190.28 g/mol ).

Applications in Drug Development

The this compound scaffold is a cornerstone in the synthesis of compounds targeting the central nervous system, particularly as ligands for dopamine receptors.

Dopamine D₄ Receptor Antagonists

Derivatives of this compound have been extensively explored as potent and selective antagonists of the human dopamine D₄ receptor.[5] The D₄ receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). The general structure of these antagonists often involves the acylation of the primary amine of this compound with various substituted benzoic acids.

Caption: Logical relationship in the development of D₄ antagonists.

One study reported a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides with potent and selective activity for the human D₄ receptor over the D₂ receptor and α₁-adrenergic receptors.[5] An example from this series was confirmed as an antagonist in a cAMP assay with an IC₅₀ of 1500 nM.[5]

Neuroleptic Agents

The structural motif of this compound is also found in the development of novel neuroleptic agents. Its incorporation into more complex molecules can modulate their pharmacological profile, leading to enhanced efficacy and potentially reduced side effects in the treatment of psychosis.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

Hazard Statements:

-

H300: Fatal if swallowed[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4]

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant applications in medicinal chemistry. Its unique structural features have positioned it as a key intermediate in the development of novel therapeutics, particularly for neurological disorders. A thorough understanding of its synthesis, properties, and handling is essential for researchers aiming to leverage this valuable scaffold in their drug discovery programs. Further exploration of its derivatives is likely to yield new and improved therapeutic agents.

References

- PubMed. (2004, October 4). N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists.

- PubMed. (2022, April 28). Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid.

- PubMed. (2020, November 15). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease.

- ResearchGate. (2022, March 11). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.

- ScienceRise. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam.

- Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.

- PubChem. [(3R)-1-benzylpyrrolidin-3-yl]methanamine.

- PubMed. (2017, December 12). A preliminary investigation of the toxic effects of Benzylpenicilloic acid.

- ResearchGate. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism.

- PubChem. 1-Benzyl-3-aminopyrrolidine.

- ResearchGate. (2021, May 25). In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation.

- Monash University. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents.

- PubMed. (2022, September 8). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo.

- PubMed. In vivo competition studies with analogues of 3-quinuclidinyl benzilate.

- ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- MDPI. (2021, December 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.

- Chemsrc. 1-Benzylpyrrolidin-3-amine.

Sources

- 1. fishersci.com [fishersci.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. [(3R)-1-benzylpyrrolidin-3-yl]methanamine | C12H18N2 | CID 1519423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 93138-61-5 [sigmaaldrich.com]

- 5. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Benzylpyrrolidin-3-yl)methanamine IUPAC name and CAS number

An In-Depth Technical Guide to (1-Benzylpyrrolidin-3-yl)methanamine: Synthesis, Properties, and Applications in CNS Drug Discovery

Abstract

This compound and its stereoisomers represent a pivotal class of chemical scaffolds in modern medicinal chemistry. Characterized by a rigid pyrrolidine core, a flexible aminomethyl side chain, and a lipophilic benzyl group, this structure serves as a versatile building block for a wide array of pharmacologically active agents, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth analysis of the compound's chemical identity, physicochemical properties, and key synthetic strategies. Furthermore, it explores its application as a foundational element in the development of high-affinity ligands for critical neurological targets, including dopamine and serotonin receptors. Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this important molecular entity.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical research and development. This compound is a chiral compound, existing as a racemic mixture or as individual enantiomers, which often exhibit distinct pharmacological profiles. The (R)-enantiomer is frequently cited in scientific literature and commercial catalogs.

The core structure features a pyrrolidine ring N-substituted with a benzyl group, and a methanamine substituent at the 3-position. This combination imparts a unique balance of rigidity, basicity, and lipophilicity, making it an attractive scaffold for interacting with complex biological targets.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound (racemic) | |

| [(3R)-1-benzylpyrrolidin-3-yl]methanamine ((R)-enantiomer) | [1] | |

| CAS Number | 93138-61-5 (racemic) | |

| 229323-04-0 ((R)-enantiomer) | [1] | |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Synonyms | 3-(Aminomethyl)-1-benzylpyrrolidine, C-(1-Benzyl-pyrrolidin-3-yl)-methylamine | |

| Topological Polar Surface Area | 29.3 Ų | [1] |

| XLogP3-AA | 1.2 | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is not a trivial one-step process but rather a strategic sequence that often begins with more accessible precursors. The choice of synthetic route is typically governed by factors such as the desired stereochemistry, scalability, and the availability of starting materials. A highly efficient and common strategy involves the modification of the versatile intermediate, 1-benzyl-3-pyrrolidinone.

Key Precursor: 1-Benzyl-3-pyrrolidinone

1-Benzyl-3-pyrrolidinone (CAS: 775-16-6) is a foundational starting material for accessing 3-substituted pyrrolidines.[2] Its synthesis can be achieved through various methods, but a common approach involves the Dieckmann condensation of β-alaninate derivatives.[3] This ketone provides a crucial electrophilic handle for introducing the required carbon-nitrogen functionality at the 3-position.

Synthetic Pathway: Reductive Amination from a Key Precursor

A robust and widely applicable method for preparing primary amines is the reductive amination of an aldehyde or ketone. This pathway offers excellent control and generally proceeds with high yields. The following protocol outlines a logical and field-proven sequence starting from the precursor alcohol, (1-benzylpyrrolidin-3-yl)methanol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative methodology. Researchers must adapt concentrations, reaction times, and purification methods based on in-lab optimization and scale.

PART A: Oxidation of (1-Benzylpyrrolidin-3-yl)methanol to 1-Benzylpyrrolidin-3-carbaldehyde

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add pyridinium chlorochromate (PCC) or set up a Swern oxidation using oxalyl chloride and DMSO.

-

Causality: Mild oxidation conditions are crucial to prevent over-oxidation of the aldehyde to a carboxylic acid. The Swern oxidation is often preferred for its high yields and cleaner reaction profile.

-

-

Substrate Introduction: Dissolve (1-benzylpyrrolidin-3-yl)methanol (CAS: 5731-17-9) in minimal anhydrous DCM and add it dropwise to the oxidant solution.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup & Quenching: Upon completion, quench the reaction by adding diethyl ether and filtering the mixture through a pad of silica gel or Celite to remove chromium salts (if using PCC).

-

Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde is often sufficiently pure for the next step or can be purified by column chromatography.

PART B: Oximation of 1-Benzylpyrrolidin-3-carbaldehyde

-

Reaction Setup: Dissolve the crude aldehyde from Part A in ethanol or pyridine.

-

Reagent Addition: Add hydroxylamine hydrochloride in one portion.

-

Causality: Hydroxylamine reacts with the aldehyde to form a stable oxime intermediate. Pyridine acts as a mild base to neutralize the HCl byproduct.

-

-

Reaction & Isolation: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours until TLC indicates the disappearance of the aldehyde. The oxime product can often be isolated by precipitation upon adding water or by extraction with an organic solvent.

PART C: Reduction of the Oxime to this compound

-

Inert Atmosphere: To a separate flame-dried flask under nitrogen, prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve the oxime from Part B in anhydrous THF and add it dropwise to the suspension.

-

Causality: LiAlH₄ is a potent hydride donor capable of reducing the C=N double bond of the oxime and the N-O bond to furnish the primary amine. Catalytic hydrogenation (e.g., H₂ over Raney Nickel) is an alternative scalable method.

-

-

Reaction & Quenching: After the addition is complete, allow the reaction to reflux for several hours. Monitor by TLC. Cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Final Purification: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation or column chromatography.

Applications in Research and Drug Development

The true value of the this compound scaffold lies in its frequent and successful application in drug discovery, particularly for CNS disorders. The pyrrolidine ring acts as a conformationally restricted spacer, while the primary amine serves as a key attachment point for introducing diverse pharmacophores. The N-benzyl group often engages in hydrophobic or π-stacking interactions within receptor binding pockets.

Scaffold for Dopamine D₄ Receptor Antagonists

The dopamine D₄ receptor is a validated target for antipsychotic drugs. Research has shown that using the 1-benzylpyrrolidin-3-amine core as a scaffold allows for the synthesis of potent and selective D₄ antagonists.[4] In these structures, the primary amine of the core is typically acylated with a substituted benzoyl group, creating an amide linkage that is critical for receptor affinity and selectivity over other dopamine receptor subtypes like D₂.[4]

Caption: Logic flow for developing active ligands from the core scaffold.

Building Block for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The 1-benzylpyrrolidine moiety is also a key structural feature in the design of dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors.[5] These agents are used in the treatment of depression and other mood disorders. In this context, the pyrrolidine nitrogen and the exocyclic amine provide two points for chemical modification, allowing for fine-tuning of potency and selectivity for the serotonin transporter (SERT) and norepinephrine transporter (NET).[5]

Conclusion

This compound is more than a simple chemical; it is a validated and highly valuable platform for innovation in medicinal chemistry. Its well-defined structure provides an ideal starting point for exploring structure-activity relationships in complex biological systems. A thorough understanding of its synthesis, particularly routes proceeding through the 1-benzyl-3-pyrrolidinone intermediate, empowers researchers to generate a diverse library of derivatives. Its proven success in yielding potent CNS-active agents, including dopamine D₄ antagonists and SNRIs, solidifies its status as a privileged scaffold in modern drug development.

References

- PubChem. [(3R)-1-benzylpyrrolidin-3-yl]methanamine.

- BenchChem. A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine. URL

- AiFChem. This compound. URL

- AiFChem. (1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine. URL

- Request PDF. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. URL

- BenchChem. (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Technical Guide for Researchers. URL

- PubChem. 1-Benzyl-3-aminopyrrolidine.

- Sigma-Aldrich. 1-Benzylpyrrolidin-3-yl-methanol. URL

- BLD Pharm. (1-Benzylpyrrolidin-2-yl)methanamine. URL

- PubChem. N-benzyl-1-methyl-N-propan-2-ylpyrrolidin-3-amine.

- PubChem. (1-Methylpyrrolidin-3-yl)methanamine.

- PubMed Central. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. URL

- ChemicalBook. 1-Benzyl-3-pyrrolidinone synthesis. URL

- Sigma-Aldrich. 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine. URL

- Sigma-Aldrich. 1-Benzyl-3-pyrrolidinone. URL

- BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development. URL

- The Royal Society of Chemistry.

- PubMed. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. URL

- Organic Syntheses. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. URL

- Quick Company. An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. URL

- PubChem. 1-(Phenylmethyl)pyrrolidine.

- ResearchGate. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. URL

- PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. URL

Sources

- 1. [(3R)-1-benzylpyrrolidin-3-yl]methanamine | C12H18N2 | CID 1519423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-苄基-3-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Benzyl-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 4. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Neuropharmacological Landscape of (1-Benzylpyrrolidin-3-yl)methanamine Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The (1-benzylpyrrolidin-3-yl)methanamine scaffold represents a versatile chemical framework that has given rise to a diverse array of neurologically active compounds. While the specific neuropharmacological profile of the parent compound, this compound, is not extensively characterized in publicly available literature, its derivatives have been shown to exhibit significant and varied mechanisms of action within the central nervous system. This technical guide provides an in-depth exploration of the neuropharmacology of key classes of this compound derivatives, with a focus on their interactions with dopamine receptors and monoamine transporters. By synthesizing data from preclinical studies, this document aims to offer researchers and drug development professionals a comprehensive understanding of the therapeutic potential and structure-activity relationships inherent to this chemical family.

Introduction: The this compound Core Structure

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The incorporation of a benzyl group at the 1-position and a methanamine moiety at the 3-position creates a foundational structure, this compound, ripe for chemical modification. This core structure provides a three-dimensional arrangement of functional groups that can be tailored to achieve specific binding affinities and functional activities at various neurochemical targets. The versatility of this scaffold has been demonstrated through the development of derivatives with potent and selective actions as dopamine receptor antagonists and dual serotonin-norepinephrine reuptake inhibitors.

Dopamine Receptor Antagonism: A Key Mechanism of Action

A significant body of research has focused on modifying the this compound structure to create potent and selective dopamine receptor antagonists. These compounds hold therapeutic potential for treating a range of neuropsychiatric disorders, including schizophrenia and other psychotic conditions.

Selective Dopamine D4 Receptor Antagonists

A series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides have been synthesized and evaluated for their affinity for dopamine receptors.[2] These studies have identified potent ligands with high selectivity for the human dopamine D4 receptor over the D2 receptor and the alpha-1 adrenergic receptor.[2] One notable example from this series was characterized as a D4 antagonist in a cyclic AMP (cAMP) assay, with an IC50 of 1500 nM.[2] The structure-activity relationship studies within this series provide valuable insights for the rational design of D4-selective ligands.

High-Affinity Dopamine D2 Receptor Ligands

The this compound scaffold has also been utilized to develop high-affinity ligands for the dopamine D2 receptor. One such derivative, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM), was synthesized as a potential radioligand for imaging D2 receptors via single-photon emission computed tomography (SPECT).[3] In vitro binding studies revealed that IYM has a very high affinity for dopamine D2 receptors, with a dissociation constant (Kd) of 0.04 nM.[3] Biodistribution studies in mice demonstrated high and specific uptake in the striatum, a brain region rich in D2 receptors.[3]

Another analog, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2), has been characterized as a potent and long-lasting neuroleptic with selective dopamine D1 receptor blocking activity.[4] This compound was found to be a potent inhibitor of dopamine-sensitive adenylate cyclase with a Ki of 3.0 nM and selectively reduced the binding of [3H]dopamine to the D1 receptor (Ki: 4.8 nM) over the D2 receptor (Ki: 0.98 µM).[4]

Table 1: Dopamine Receptor Binding Affinities of this compound Derivatives

| Compound | Receptor | Binding Affinity (Ki or Kd) | Functional Activity | Reference |

| N-(1-benzylpyrrolidin-3-yl)arylbenzamide series example | D4 | IC50: 1500 nM (cAMP assay) | Antagonist | [2] |

| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM) | D2 | Kd: 0.04 nM | Not specified | [3] |

| cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) | D1 | Ki: 4.8 nM | Antagonist | [4] |

Signaling Pathways

The antagonistic activity of these derivatives at dopamine receptors implicates their modulation of downstream signaling cascades. For D2 and D4 receptors, which are Gi/o-coupled, antagonism would lead to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels. For D1 receptors, which are Gs-coupled, antagonism would block the dopamine-induced stimulation of adenylyl cyclase.

Figure 1: Signaling pathway of D2/D4 receptor antagonism.

Monoamine Reuptake Inhibition: A Dual-Action Mechanism

Modifications to the this compound core have also yielded compounds that act as monoamine reuptake inhibitors. This class of drugs is crucial in the treatment of depression and anxiety disorders.

Dual Serotonin and Norepinephrine Reuptake Inhibitors

A series of N-benzyl-N-(pyrrolidin-3-yl)carboxamides has been identified as selective dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors.[5][6] These compounds exhibit good selectivity over the dopamine transporter (DAT), which can be a desirable property to minimize the potential for abuse liability.[6] One compound from this series, designated as compound 18, demonstrated potent dual 5-HT and NA reuptake inhibition and possessed drug-like physicochemical properties suitable for a CNS-targeting agent.[6] Further optimization of this series led to the identification of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual 5-HT/NA reuptake inhibitors with weak CYP2D6 inhibition and good metabolic stability.[7]

Table 2: Monoamine Transporter Inhibition Profile of a Representative N-benzyl-N-(pyrrolidin-3-yl)carboxamide

| Transporter | Inhibition Activity | Selectivity | Reference |

| Serotonin Transporter (SERT) | Potent | Good selectivity over Dopamine Transporter | [6] |

| Norepinephrine Transporter (NET) | Potent | Good selectivity over Dopamine Transporter | [6] |

| Dopamine Transporter (DAT) | Weak | - | [6] |

Mechanism of Action at the Synapse

By blocking the reuptake of serotonin and norepinephrine from the synaptic cleft, these derivatives increase the concentration and duration of these neurotransmitters in the synapse. This enhanced neurotransmission is believed to be the primary mechanism underlying their therapeutic effects in mood disorders.

Figure 2: Mechanism of dual serotonin and norepinephrine reuptake inhibition.

Experimental Protocols for Mechanistic Elucidation

The characterization of the neuropharmacological profile of this compound derivatives relies on a suite of in vitro and in vivo assays. The following protocols are representative of the methodologies employed in the cited literature.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of a test compound for a specific receptor or transporter.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target of interest (e.g., rat striatum for dopamine receptors, HEK293 cells transfected with human monoamine transporters).

-

Assay Buffer: Prepare an appropriate buffer for the binding assay (e.g., Tris-HCl buffer with physiological salt concentrations).

-

Incubation: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]citalopram for SERT), and varying concentrations of the test compound.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.

In Vitro Functional Assays (e.g., cAMP Assay)

Objective: To determine the functional activity of a test compound at a G-protein coupled receptor (e.g., agonist, antagonist).

Methodology:

-

Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO cells stably expressing the human dopamine D4 receptor).

-

Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.

-

Incubation: Incubate the cells for a specified period to allow for receptor signaling.

-

Cell Lysis: Lyse the cells to release intracellular components.

-

cAMP Measurement: Measure the concentration of cyclic AMP in the cell lysates using a commercially available kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Future Directions and Conclusion

The this compound scaffold has proven to be a fruitful starting point for the discovery of novel neuropharmacological agents. The existing body of research demonstrates that targeted modifications of this core structure can yield compounds with high affinity and selectivity for either dopamine receptors or monoamine transporters.

Future research in this area could focus on several key aspects:

-

Pharmacological Characterization of the Parent Compound: A thorough in vitro and in vivo evaluation of this compound itself is warranted to establish a baseline pharmacological profile.

-

Expansion of Structure-Activity Relationship Studies: Further exploration of the chemical space around this scaffold could lead to the discovery of compounds with novel mechanisms of action or improved pharmacokinetic and pharmacodynamic properties.

-

In Vivo Behavioral Studies: Promising derivatives should be advanced to in vivo behavioral models of neuropsychiatric disorders to assess their therapeutic potential.

References

- Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors. PubMed. [Link]

- N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. PubMed. [Link]

- N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a New Class of Selective Dual serotonin/noradrenaline Reuptake Inhibitors. PubMed. [Link]

- N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. PubMed. [Link]

- Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity. PubMed. [Link]

- N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors.

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Benzylpyrrolidin-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Medicinal Chemistry

The pyrrolidine ring is a cornerstone of numerous pharmacologically active compounds, valued for its three-dimensional structure that allows for precise spatial orientation of functional groups. This non-planar, saturated heterocycle is a privileged scaffold in drug discovery, appearing in over 20 FDA-approved drugs.[1] Its inherent chirality and the ability to serve as a versatile synthetic handle make it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth technical overview of a key derivative, (1-Benzylpyrrolidin-3-yl)methanamine, for researchers, scientists, and professionals in the field of drug development. We will explore its synthesis, chemical properties, and potential applications, with a focus on providing actionable insights for its use in research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug design and development. The following table summarizes key computed and available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem[2] |

| Molecular Weight | 190.28 g/mol | PubChem[2] |

| XLogP3 | 1.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 29.3 Ų | PubChem[2] |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, protect from light | Sigma-Aldrich |

Synthesis of this compound: A Strategic Approach

A likely synthetic pathway would begin with the reduction of a suitable nitrile precursor, such as 1-benzyl-3-cyanopyrrolidine, or through the reductive amination of 1-benzyl-3-pyrrolidinone. The N-benzyl group is a crucial component, often introduced to protect the pyrrolidine nitrogen and to influence the molecule's pharmacokinetic properties.

Below is a proposed synthetic workflow, illustrating the key transformations:

Caption: Proposed synthetic workflows for this compound.

Experimental Protocol: A Representative Synthesis of a Precursor

The following protocol details the synthesis of tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate, a protected precursor to the chiral amine, which can be deprotected to yield the target compound. This provides a practical example of the chemical transformations involved.

Step 1: N-Boc Protection of (R)-1-Benzyl-3-aminopyrrolidine

-

Dissolve (R)-(+)-benzylamino pyrrolidine (5.00 g, 28.4 mmol) in 118 mL of acetonitrile.

-

In a separate flask, dissolve sodium bicarbonate (5.92 g, 70.5 mmol) in 118 mL of deionized water.

-

Add the sodium bicarbonate solution to the pyrrolidine solution and stir the mixture at room temperature for 10 minutes.

-

Add di-tert-butyl dicarbonate (6.22 g, 28.5 mmol) to the reaction mixture and continue stirring overnight at room temperature.

-

After the reaction is complete, perform a workup by extracting the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: 2:98 methanol:dichloromethane) to yield tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate.

Step 2: Deprotection to (R)-(1-Benzylpyrrolidin-3-yl)methanamine

The Boc-protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane, followed by neutralization to yield the final product.

Spectroscopic Characterization: Predicted Data

While experimental spectral data for this compound is not available in the reviewed literature, we can predict the expected NMR chemical shifts based on the analysis of similar structures. This information is invaluable for the characterization of the synthesized compound.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | ~ 7.20 - 7.40 | Multiplet |

| Benzylic (CH₂) | ~ 3.60 | Singlet |

| Pyrrolidine CH | Multiplet | Multiplet |

| Pyrrolidine CH₂ (adjacent to N) | Multiplet | Multiplet |

| Methanamine (CH₂) | Multiplet | Multiplet |

| Amine (NH₂) | Broad Singlet | Broad Singlet |

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | ~ 127 - 138 |

| Benzylic (CH₂) | ~ 60 |

| Pyrrolidine CH | ~ 40 |

| Pyrrolidine CH₂ (adjacent to N) | ~ 55-60 |

| Methanamine (CH₂) | ~ 45 |

Applications in Medicinal Chemistry: A Scaffold for Neurological and Anti-Cancer Agents

The this compound scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, particularly in the development of agents targeting the central nervous system and as potential anti-cancer drugs.

Dopamine D4 Receptor Antagonists

Derivatives of this compound have been investigated as potent and selective antagonists of the human dopamine D4 receptor. These compounds are of interest for the treatment of various neurological and psychiatric disorders.

Apoptotic Agents in Cancer Therapy

Recent studies have explored analogues of 1-benzylpyrrolidin-3-ol as potential apoptotic agents. These compounds have demonstrated selective cytotoxicity towards certain cancer cell lines, suggesting that the 1-benzylpyrrolidine moiety could be a valuable pharmacophore for the development of novel anti-cancer therapies.[3] The proposed mechanism involves the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

The following diagram illustrates a simplified signaling pathway for apoptosis, which could be a target for compounds derived from the this compound scaffold.

Caption: Simplified apoptosis signaling pathway.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While there are gaps in the publicly available experimental data for this specific molecule, the information on its derivatives highlights its potential in medicinal chemistry. Future research should focus on the development and publication of a robust synthetic protocol and complete spectroscopic characterization of the title compound. Furthermore, in-depth biological evaluation, including preclinical studies and assessment of its pharmacokinetic and pharmacodynamic profiles, is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide further investigation into this promising chemical entity.

References

- PubChem. [(3R)-1-benzylpyrrolidin-3-yl]methanamine. [Link]

- Naqvi, T., Amin, A., Ali, S., et al. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to (1-Benzylpyrrolidin-3-yl)methanamine

Abstract

(1-Benzylpyrrolidin-3-yl)methanamine, a seemingly unassuming diamine, has quietly carved a significant niche in the landscape of medicinal chemistry. Its rigid, three-dimensional structure, combined with the synthetic versatility offered by its primary and tertiary amine functionalities, has established it as a valuable building block in the design of novel therapeutics, particularly those targeting the central nervous system (CNS). This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this important synthetic intermediate. We will delve into the strategic considerations behind various synthetic approaches, provide detailed experimental protocols, and explore its application in the development of pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound scaffold in their own research endeavors.

Introduction: The Strategic Value of the Pyrrolidine Core

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its non-planar, three-dimensional geometry which allows for a more precise spatial arrangement of functional groups. This stereochemical complexity is a key advantage over flat, aromatic ring systems, often leading to enhanced binding affinity and selectivity for biological targets. When further functionalized, as in the case of this compound, the resulting molecule becomes a powerful tool for probing and modulating biological systems. The benzyl group provides a lipophilic handle that can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the primary aminomethyl group serves as a versatile anchor for the introduction of diverse pharmacophoric elements.

Historical Perspective and Discovery

While a singular, seminal "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence is intrinsically linked to the broader exploration of functionalized pyrrolidines in medicinal chemistry. Early investigations into N-benzylpyrrolidine derivatives focused on their potential as neuroleptic agents and their interactions with dopamine receptors.[1] The synthesis of various substituted 1-benzyl-3-aminopyrrolidines and related structures laid the groundwork for the eventual preparation and utilization of the methanamine homolog.[1] Its development can be seen as a logical progression, driven by the need for more diverse and sterically defined building blocks for structure-activity relationship (SAR) studies in various drug discovery programs.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired stereochemistry, scalability, and cost-effectiveness. The primary disconnection for retrosynthetic analysis typically occurs at the C3-CH₂NH₂ bond or the N1-benzyl bond.

Overview of Synthetic Approaches

| Synthetic Route | Key Precursor | Transformation | Key Advantages | Key Challenges |

| Route A: Reduction of a Nitrile | 1-Benzylpyrrolidine-3-carbonitrile | Nitrile Reduction | Readily available starting materials, straightforward transformation. | Use of potent reducing agents like LiAlH₄ requires stringent anhydrous conditions. |

| Route B: Reduction of a Carboxamide | 1-Benzylpyrrolidine-3-carboxamide | Amide Reduction | Milder alternatives to nitrile synthesis may be available. | Requires a robust reducing agent; potential for side reactions. |

| Route C: Reductive Amination | 1-Benzyl-3-formylpyrrolidine | Reductive Amination | One-pot procedure, high atom economy. | Synthesis of the aldehyde precursor can be challenging. |

Detailed Experimental Protocols

This is arguably the most direct and commonly employed route for the preparation of this compound. The synthesis begins with the commercially available 1-benzylpyrrolidine-3-carbonitrile.

Step 1: Synthesis of 1-Benzylpyrrolidine-3-carbonitrile

While commercially available, this intermediate can be synthesized from 1-benzyl-3-hydroxypyrrolidine through a two-step process involving conversion to a tosylate or mesylate followed by nucleophilic substitution with cyanide.

Step 2: Reduction of 1-Benzylpyrrolidine-3-carbonitrile to this compound

The reduction of the nitrile functionality to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.[2]

-

Reagents and Equipment:

-

1-Benzylpyrrolidine-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

-

Procedure:

-

A solution of 1-benzylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

-

-

Causality and Self-Validation: The use of a powerful reducing agent like LiAlH₄ is necessary to achieve the complete reduction of the stable nitrile group.[3] The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid. The progress of the reaction should be monitored by TLC to ensure complete conversion and avoid over- or under-reduction. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

An alternative approach involves the reduction of 1-benzylpyrrolidine-3-carboxamide.

Step 1: Synthesis of 1-Benzylpyrrolidine-3-carboxamide

This intermediate can be prepared from 1-benzylpyrrolidine-3-carboxylic acid via activation (e.g., with thionyl chloride or a carbodiimide) followed by treatment with ammonia.

Step 2: Reduction of 1-Benzylpyrrolidine-3-carboxamide to this compound

Similar to the nitrile reduction, LiAlH₄ is the reagent of choice for the reduction of the amide to the corresponding amine.[4][5]

-

Procedure: The procedure is analogous to the nitrile reduction described in Route A, with 1-benzylpyrrolidine-3-carboxamide as the starting material.

-

Expertise & Trustworthiness: The mechanism of amide reduction with LiAlH₄ involves the formation of an iminium ion intermediate, which is then further reduced to the amine.[4] This pathway is distinct from the reduction of other carbonyl compounds, which typically yield alcohols. The complete reduction to the amine is a hallmark of using a potent hydride donor like LiAlH₄.

This route offers a more convergent approach, forming the C-N bond of the primary amine in the final step.

Step 1: Synthesis of 1-Benzyl-3-formylpyrrolidine

This aldehyde precursor can be obtained by the oxidation of (1-benzylpyrrolidin-3-yl)methanol.

Step 2: Reductive Amination of 1-Benzyl-3-formylpyrrolidine

The aldehyde is reacted with a source of ammonia in the presence of a reducing agent.[6]

-

Reagents and Equipment:

-

1-Benzyl-3-formylpyrrolidine

-

Ammonia (e.g., in methanol or as ammonium acetate)

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or other suitable solvent

-

-

Procedure:

-

To a solution of 1-benzyl-3-formylpyrrolidine (1.0 eq) and a source of ammonia (e.g., ammonium acetate, 5-10 eq) in methanol, the reducing agent (e.g., NaBH₃CN, 1.5 eq) is added portion-wise.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction is quenched, and the product is isolated by standard workup procedures.

-

-

Authoritative Grounding: Reductive amination is a powerful and widely used method for amine synthesis due to its operational simplicity and high efficiency.[6] The choice of a mild reducing agent like NaBH₃CN or NaBH(OAc)₃ is crucial as they selectively reduce the in situ-formed imine or iminium ion in the presence of the starting aldehyde.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives are of significant interest in the development of therapeutics for CNS disorders. The scaffold has been incorporated into molecules designed to interact with various neurological targets.

Alzheimer's Disease

Recent research has focused on the design of multitarget-directed ligands for Alzheimer's disease, and N-benzylpyrrolidine derivatives have emerged as a promising class of compounds.[7] These molecules have been shown to exhibit balanced inhibitory activity against key enzymes implicated in the pathology of the disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1).[7] The this compound core provides a versatile platform for the attachment of various pharmacophores that can interact with the peripheral anionic site (PAS) of AChE and the catalytic dyad of BACE-1.[7]

Neuroleptic and Dopaminergic Activity

Derivatives of 1-benzyl-3-aminopyrrolidine have been investigated for their potential as neuroleptic agents.[1] These compounds have been shown to interact with dopamine receptors, suggesting their potential utility in the treatment of psychosis. The structural rigidity and stereochemistry of the pyrrolidine ring are critical for achieving high affinity and selectivity for these receptors.

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Routes to this compound

Caption: Key synthetic pathways to the target molecule.

Conclusion

This compound has proven to be a valuable and versatile building block in the design and synthesis of novel, biologically active molecules. Its unique structural features and synthetic accessibility have made it an attractive scaffold for medicinal chemists, particularly in the challenging field of CNS drug discovery. As our understanding of the molecular basis of neurological diseases continues to grow, it is likely that this privileged scaffold will continue to play a important role in the development of the next generation of therapeutics.

References

- Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. PubMed. (URL: [Link])

- This compound. Ivy Fine Chemicals. (URL: [Link])

- Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds.

- Fomulation comprising 1 h-quinazoline-2, 4-dione ampa receptor antagonists, in the form of immediate release tablets and prepar

- Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease.

- Substituted isoquinolin-1(2H)-ones, and methods of use thereof. PubChem. (URL: [Link])

- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. (URL: [Link])

- Chemoselective reduction of carboxamides. Chemical Society Reviews. (URL: [Link])

- A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine.

- Substituted tetrahydroisoquinoline derivatives as D1 positive allosteric modul

- Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. (URL: [Link])

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. (URL: [Link])

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (URL: [Link])

- Amide Reduction Mechanism by LiAlH4. Chemistry Steps. (URL: [Link])

- Method for the synthesis of substituted formylamines and substituted amines. PubChem. (URL: [Link])

- Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. (URL: [Link])

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. (URL: [Link])

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. The Royal Society of Chemistry. (URL: [Link])

- N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors.

- Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)

Sources

- 1. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemoselective reduction of carboxamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of (1-Benzylpyrrolidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

(1-Benzylpyrrolidin-3-yl)methanamine , a substituted pyrrolidine derivative, is a valuable building block in medicinal chemistry and drug development. Its unique structural features make it a key component in the synthesis of novel therapeutic agents. However, its chemical reactivity necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in authoritative safety data and field-proven laboratory practices.

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosive nature and potential toxicity. Understanding these hazards is the foundation of safe handling.

According to supplier safety data, this compound (CAS No. 93138-61-5) is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H300: Fatal if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[2]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

The signal word for this compound is "Danger" .[1][2][3]

Physicochemical Properties and Reactivity

While detailed reactivity data for this specific molecule is not extensively published, its structure as a primary amine and a substituted pyrrolidine suggests certain chemical behaviors.

-

Stability: The compound is generally stable under normal laboratory conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[4]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4]

-

Reactivity: As an amine, it is basic and can react exothermically with acids.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to mitigate the risks associated with handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[2][3][6]

-

Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[4][7]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound:

| PPE Category | Specification | Purpose |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage.[2][3][7] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause severe burns.[7][8] Gloves should be inspected before use and changed frequently.[9][10] |

| Skin and Body | A flame-retardant lab coat, worn fully buttoned, and chemical-resistant apron. | Protects against incidental contact and spills.[7][11] |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Required if working outside of a fume hood or if ventilation is inadequate.[7] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and ensuring the integrity of the chemical.

Handling

-

Avoid Contact: Prevent all contact with skin, eyes, and clothing.[2][3]

-

Grounding: For transfers of larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[12]

-

Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert gas like argon or nitrogen is recommended to prevent degradation.[2]

-

General Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3][6][11] Do not eat, drink, or smoke in the laboratory.[3][6]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][6][11]

-

Location: Store in a locked cabinet or other secure area, away from incompatible materials.[2][3][13]

-

Temperature: Store at the recommended temperature, typically 15–25 °C, unless otherwise specified.[14]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill. The following protocols are designed to be a self-validating system, ensuring a rapid and effective response.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][15] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[3][16] Seek immediate medical attention.[6] Discard contaminated clothing.[16] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. [2][3][6] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[3][6] Seek immediate medical attention.[2][3] |

Spill Response

-

Minor Spill:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[8][13]

-

Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[13]

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

-

Major Spill:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Prevent entry into the affected area.

-

Provide the emergency response team with the Safety Data Sheet for this compound.

-

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

-

Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.[6]

-

Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[2][3] Do not dispose of it down the drain.[3]

Visualized Workflows

Standard Handling Protocol

Caption: A standard workflow for the safe handling of this compound.

Emergency Response to Skin Contact

Caption: Emergency protocol for accidental skin exposure.

References

- SAFETY DATA SHEET - TCI Chemicals. (2025, January 30). TCI Chemicals.

- (1-Benzylpyrrolidin-2-yl)methanamine - AK Scientific, Inc. AK Scientific, Inc.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 14). Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- 1-Benzylpyrrolidin-3-one - Apollo Scientific. Apollo Scientific.

- SAFETY D

- SAFETY DATA SHEET - Fisher Scientific. (2023, August 21). Fisher Scientific.

- 1-Benzylpyrrolidin-3-yl-methanol AldrichCPR 5731-17-9 - Sigma-Aldrich. Sigma-Aldrich.

- 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem - NIH. PubChem.

- PYRROLIDINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.

- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.

- Pyrrolidine - Apollo Scientific. Apollo Scientific.

- Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. Carl ROTH.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Thermo Fisher Scientific.

- 93138-61-5 | this compound - AiFChem. AiFChem.

- 1-BENZYL-3-(ETHYLAMINO)

- MSDS of benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate - Capot Chemical. (2025, December 25). Capot Chemical.

- Fisher Scientific Chemicals - SAFETY DATA SHEET. (2009, May 26). Fisher Scientific.

- 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem - NIH. PubChem.

- 9.2 Emergency Supplies First Aid | UMN University Health & Safety. UMN University Health & Safety.

- Personal protective equipment for handling 3-Benzyl-1H-indene - Benchchem. Benchchem.

- Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006, December 6).

- N-Benzyl-1,3-propanediamine SDS, 13910-48-0 Safety D

- Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International.

Sources

- 1. 93138-61-5 | this compound - AiFChem [aifchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.es [fishersci.es]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. capotchem.com [capotchem.com]

- 10. pppmag.com [pppmag.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. lobachemie.com [lobachemie.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. 9.2 Emergency Supplies First Aid | UMN University Health & Safety [hsrm.umn.edu]

A Technical Guide to the Chemical Properties of (1-Benzylpyrrolidin-3-yl)methanamine

Abstract: (1-Benzylpyrrolidin-3-yl)methanamine is a versatile bifunctional molecule increasingly recognized for its utility as a scaffold and building block in medicinal chemistry. Its structure, featuring a primary amine, a tertiary amine, and a lipophilic benzyl group, provides a unique combination of physicochemical and reactive properties. This guide offers an in-depth analysis of these properties, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application. We will explore the compound's molecular identity, acido-basic characteristics, reactivity, and provide validated experimental protocols for property determination, grounding all claims in authoritative references.

Molecular Identity and Physicochemical Profile

This compound is a substituted pyrrolidine derivative. The core structure consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted at the 1-position with a benzyl group and at the 3-position with an aminomethyl group.[1] This arrangement confers both basicity and lipophilicity, key determinants of its behavior in biological and chemical systems.

The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its three-dimensional structure which allows for precise spatial positioning of functional groups, potentially enhancing binding affinity and selectivity for biological targets.[1]

Table 1: Core Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂ | PubChem[2] |

| Molecular Weight | 190.28 g/mol | PubChem[2] |

| CAS Number | 93138-61-5 | Sigma-Aldrich[3] |

| Appearance | Liquid | Sigma-Aldrich[3] |

| XLogP3 (Computed) | 1.2 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | PubChem[2] |

| Hydrogen Bond Donors | 1 (from primary amine) | PubChem[2] |

| Hydrogen Bond Acceptors | 2 (from both nitrogens) | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Structural Representation:

Caption: 2D structure of this compound with key functional groups.

Acido-Basic Properties and Ionization State

The presence of two distinct amine functionalities, a primary (R-CH₂NH₂) and a tertiary (R₃N), dictates the molecule's acid-base chemistry. Each nitrogen can be protonated, and their respective pKa values are critical for understanding the compound's charge state at physiological pH (typically ~7.4). This, in turn, profoundly influences its solubility, membrane permeability, and interactions with biological targets.

-

Primary Amine (pKa₁): The aminomethyl group is expected to have a pKa in the range of 10.0 - 10.8 , typical for a primary alkylamine. It will be predominantly protonated (>99%) at physiological pH, carrying a positive charge. This site is a prime handle for nucleophilic attack or for forming ionic interactions with acidic residues in protein binding pockets.

-

Tertiary Amine (pKa₂): The pyrrolidine nitrogen, being a tertiary amine, is less basic than the primary amine due to steric hindrance and electronic effects. Its pKa is estimated to be in the range of 8.5 - 9.5 . At pH 7.4, a significant portion of this amine will also be protonated, contributing to the molecule's overall positive charge and aqueous solubility.

The dual basic centers mean that the molecule can exist in three protonation states depending on the pH. Understanding this relationship is crucial for designing purification strategies (e.g., extraction, ion-exchange chromatography) and for interpreting results from in vitro assays buffered at different pH values.

Caption: pH-dependent protonation states of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the nucleophilic character of its two amine groups. The primary amine is generally the more reactive and sterically accessible site for many common synthetic transformations.

Key Reactions:

-

Amide Bond Formation: The primary amine readily reacts with activated carboxylic acids (e.g., acid chlorides, acyl-CoA), anhydrides, and carboxylic acids in the presence of coupling reagents (e.g., EDC, HATU) to form stable amide bonds. This is one of the most common derivatization strategies in drug discovery.

-

Reductive Amination: It can be used as the amine component in reductive amination reactions with aldehydes and ketones to form secondary amines, extending the molecular scaffold.

-